![molecular formula C9H7BrN2 B1276300 3-Bromoquinolin-6-amine CAS No. 7101-96-4](/img/structure/B1276300.png)
3-Bromoquinolin-6-amine
Overview
Description
3-Bromoquinolin-6-amine is a chemical compound with the molecular formula C9H7BrN2 . It has a molecular weight of 223.07 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-Bromoquinolin-6-amine, has been reported in the literature. One method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .
Molecular Structure Analysis
The IUPAC name for 3-Bromoquinolin-6-amine is 3-bromo-6-quinolinamine . The InChI code is 1S/C9H7BrN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 .
Chemical Reactions Analysis
Quinoline derivatives like 3-Bromoquinolin-6-amine show both electrophilic and nucleophilic substitution reactions . The exact reactions that 3-Bromoquinolin-6-amine undergoes would depend on the specific conditions and reagents used.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromoquinolin-6-amine include a molecular weight of 223.07 . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved documents.
Scientific Research Applications
- 3-Bromoquinolin-6-amine has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth .
Anticancer Properties
properties
IUPAC Name |
3-bromoquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXNGIYWQRRRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409427 | |
Record name | 3-bromoquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinolin-6-amine | |
CAS RN |
7101-96-4 | |
Record name | 3-bromoquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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